![molecular formula C13H19GeNO2 B14429032 1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 82316-52-7](/img/structure/B14429032.png)
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[333]undecane is a unique organogermanium compound It belongs to the class of germatranes, which are characterized by a bicyclic structure containing germanium, nitrogen, and oxygen atoms
Métodos De Preparación
The synthesis of 1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of phenylgermanium trichloride with a suitable amine and an alcohol. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium oxides, while substitution reactions can produce a variety of functionalized germatranes.
Aplicaciones Científicas De Investigación
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has explored its use in drug delivery systems and as a component in pharmaceuticals due to its unique structural properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparación Con Compuestos Similares
1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium and exhibits different reactivity and applications.
1-Isothiocyanato-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane:
1-Phenyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This compound has an additional oxygen atom, affecting its stability and reactivity.
The uniqueness of this compound lies in its specific combination of germanium, nitrogen, and oxygen atoms, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
82316-52-7 |
|---|---|
Fórmula molecular |
C13H19GeNO2 |
Peso molecular |
293.92 g/mol |
Nombre IUPAC |
1-phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19GeNO2/c1-2-5-13(6-3-1)14-7-4-8-15(9-11-16-14)10-12-17-14/h1-3,5-6H,4,7-12H2 |
Clave InChI |
ATNHJNFMMUQEFT-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCO[Ge](C1)(OCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
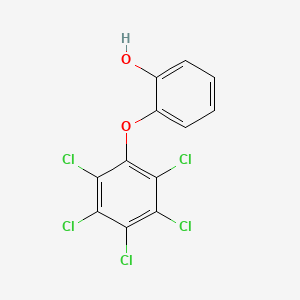
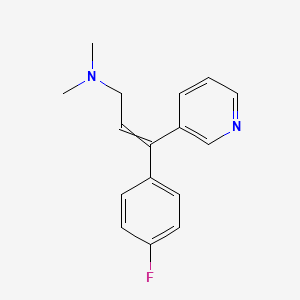
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)

![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)
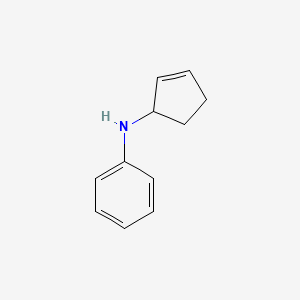

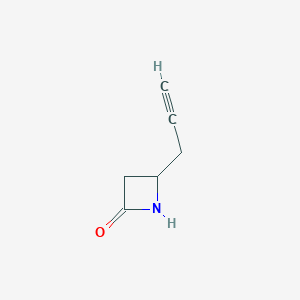
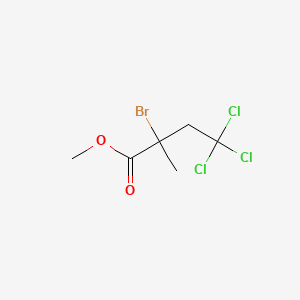
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
